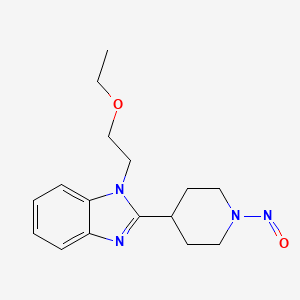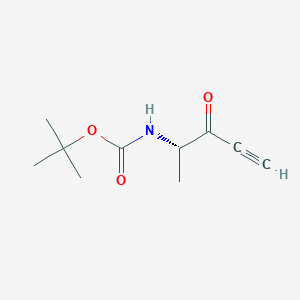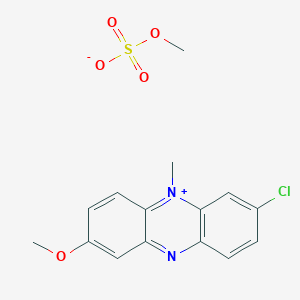
Bilastine nitroso impurity 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bilastine nitroso impurity 2 is a chemical compound that is often encountered as a byproduct in the synthesis of bilastine, a second-generation antihistamine used to treat allergic conditions such as rhinitis and urticaria . The chemical structure of this compound is represented as 1-(2-ethoxyethyl)-2-(1-nitrosopiperidin-4-yl)-1H-benzo[d]imidazole . This compound is of interest due to its potential toxicological properties and its relevance in pharmaceutical quality control.
Preparation Methods
The synthesis of bilastine nitroso impurity 2 involves several steps, typically starting from bilastine or its intermediates. One common synthetic route includes the nitrosation of a piperidine derivative under controlled conditions . The reaction conditions often involve the use of nitrosating agents such as sodium nitrite in the presence of an acid, typically hydrochloric acid, to facilitate the formation of the nitroso group . Industrial production methods may vary, but they generally follow similar principles, ensuring the impurity is controlled below threshold levels as per regulatory guidelines .
Chemical Reactions Analysis
Bilastine nitroso impurity 2 can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.
Reduction: The nitroso group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bilastine nitroso impurity 2 is primarily studied in the context of pharmaceutical research. Its applications include:
Quality Control: Used as a reference standard in the quality control of bilastine to ensure the impurity levels are within acceptable limits.
Toxicological Studies: Investigated for its potential toxicological effects, including mutagenicity and carcinogenicity.
Analytical Method Development: Utilized in the development and validation of analytical methods for the detection and quantification of impurities in pharmaceutical formulations.
Mechanism of Action
It is believed to exert its effects by interacting with cellular components, potentially leading to DNA damage and other toxicological outcomes . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Bilastine nitroso impurity 2 can be compared with other nitroso impurities and related compounds, such as:
- Bilastine nitroso impurity 1
- Bilastine nitroso impurity 3
- Bilastine N-oxide These compounds share similar structural features but differ in their specific functional groups and toxicological properties . This compound is unique due to its specific nitroso group and its relevance in the context of bilastine synthesis and quality control .
Properties
Molecular Formula |
C16H22N4O2 |
|---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
1-(2-ethoxyethyl)-2-(1-nitrosopiperidin-4-yl)benzimidazole |
InChI |
InChI=1S/C16H22N4O2/c1-2-22-12-11-20-15-6-4-3-5-14(15)17-16(20)13-7-9-19(18-21)10-8-13/h3-6,13H,2,7-12H2,1H3 |
InChI Key |
RUGBMCSRHLMLSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Benzyl-6,6-dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B14014552.png)
![4-[[4-[(4-Carboxyphenyl)methylideneamino]piperazin-1-yl]iminomethyl]benzoic acid](/img/structure/B14014559.png)
![2-Bromo-3-fluoro-5,6,8,9-tetrahydro-7H-benzo[7]annulen-7-one](/img/structure/B14014566.png)


![1-(3,4-diethoxyphenyl)-N-[4-[(3,4-diethoxyphenyl)methylideneamino]piperazin-1-yl]methanimine](/img/structure/B14014585.png)
![(1R,3R,4R,5R)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14014588.png)





